molecular formula C8H9NO2 B1295155 Methyl pyridine-3-acetate CAS No. 39998-25-9

Methyl pyridine-3-acetate

Cat. No.: B1295155
CAS No.: 39998-25-9
M. Wt: 151.16 g/mol
InChI Key: PZXIEBDIPWIRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl pyridine-3-acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl ester group at the third position

Biochemical Analysis

Biochemical Properties

Methyl pyridine-3-acetate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with histamine H1 receptors, which are expressed in smooth muscles, vascular endothelial cells, the heart, and the central nervous system

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to exhibit antimicrobial activity against microbial strains such as Escherichia coli, Bacillus mycoides, and Candida albicans This compound affects cell function by inhibiting the growth of these microorganisms, which indicates its potential as an antimicrobial agent

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as a histamine H1 receptor antagonist, which means it binds to these receptors and inhibits their activity . This inhibition can lead to a reduction in allergic responses and inflammation. Additionally, this compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial activity and histamine H1 receptor antagonism. At higher doses, toxic or adverse effects may be observed. It is important to determine the threshold doses for these effects to ensure the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by enzymes involved in the pyrimidine biosynthetic pathway . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its effectiveness and potential side effects.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl pyridine-3-acetate can be synthesized through several methods. One common approach involves the esterification of pyridine-3-acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl pyridine-3-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-3-acetic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products:

    Oxidation: Pyridine-3-acetic acid.

    Reduction: Pyridine-3-ethanol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Methyl pyridine-3-acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a ligand in coordination chemistry.

    Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

    Pyridine-3-acetic acid: The parent acid of methyl pyridine-3-acetate.

    Pyridine-3-ethanol: The reduced form of the ester.

    Pyridine-3-carboxylic acid (Niacin): A structurally related compound with significant biological activity.

Uniqueness: this compound is unique due to its ester functionality, which imparts distinct reactivity compared to its acid and alcohol counterparts. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-pyridin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXIEBDIPWIRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193053
Record name Methyl pyridine-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39998-25-9
Record name 3-Pyridineacetic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39998-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl pyridine-3-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039998259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39998-25-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl pyridine-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl pyridine-3-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of pyridin-3-yl-acetic acid hydrochloride (10 g, 57.6 mmol) in MeOH (30 mL) was treated with thionyl chloride (4.2 mL, 57.6 mmol) and the mixture was stirred at room temperature for 2 h. Solvent was removed in vacuo and the residue was partitioned between saturated aqueous NaHCO3 and EtOAc. The organic phase was collected, dried over MgSO4 and evaporated to give the title compound (7.9 g) as a colourless oil. 1H NMR (CDCl3): 8.53 (2H, m), 7.64 (1H, d), 7.33-7.20 (1H, m), 3.72 (3H, s), 3.64 (2H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl pyridine-3-acetate
Reactant of Route 2
Reactant of Route 2
Methyl pyridine-3-acetate
Reactant of Route 3
Reactant of Route 3
Methyl pyridine-3-acetate
Reactant of Route 4
Reactant of Route 4
Methyl pyridine-3-acetate
Reactant of Route 5
Reactant of Route 5
Methyl pyridine-3-acetate
Reactant of Route 6
Reactant of Route 6
Methyl pyridine-3-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.